Human ALDH3A1 Enzyme Inhibition Potency of 2-[(4-Bromobenzyl)oxy]benzaldehyde
2-[(4-Bromobenzyl)oxy]benzaldehyde exhibits measurable inhibitory activity against human aldehyde dehydrogenase 3A1 (ALDH3A1), with an IC50 of 2.1 μM determined by spectrophotometric analysis of benzaldehyde oxidation [1]. This places the compound as a moderate inhibitor of this enzyme, a finding relevant for medicinal chemistry programs targeting ALDH3A1‑mediated pathways.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.1 μM |
| Comparator Or Baseline | ALDH3A1 enzyme inhibition class baseline (typical inhibitors range from nM to mM) |
| Quantified Difference | Moderate inhibition relative to known ALDH3A1 inhibitor space |
| Conditions | Inhibition of human ALDH3A1‑mediated benzaldehyde oxidation; 1 min preincubation; spectrophotometric detection |
Why This Matters
This provides a validated biological activity benchmark for the target compound, enabling researchers to contextualize its potency relative to other ALDH3A1 inhibitors and assess its suitability for enzyme‑focused studies.
- [1] BindingDB BDBM50447072 (CHEMBL1890994). US9328112, A24. View Source
